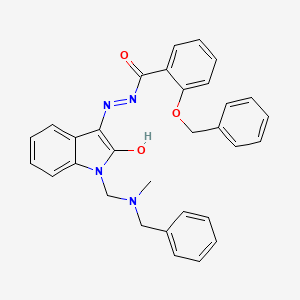
N'-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its intricate molecular structure, which includes an indolinone core, a benzyl group, and a benzyloxybenzohydrazide moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide typically involves a multi-step process:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indolinone core in the presence of a base.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the indolinone derivative with hydrazine or a substituted hydrazine under reflux conditions.
Final Coupling Reaction: The final step involves the coupling of the hydrazide intermediate with a benzyloxybenzaldehyde derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and indolinone moieties, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups within the indolinone and hydrazide moieties, potentially forming alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl and benzyloxybenzohydrazide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Benzyl alcohols, indolinone oxides.
Reduction Products: Benzylamines, indolinone alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(Benzylamino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide
- N’-(1-(Methylamino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide
- N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(methoxy)benzohydrazide
Uniqueness
N’-(1-((Benzyl(methyl)amino)methyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and benzyloxy groups, along with the indolinone core, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C31H28N4O3 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[1-[[benzyl(methyl)amino]methyl]-2-hydroxyindol-3-yl]imino-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C31H28N4O3/c1-34(20-23-12-4-2-5-13-23)22-35-27-18-10-8-16-25(27)29(31(35)37)32-33-30(36)26-17-9-11-19-28(26)38-21-24-14-6-3-7-15-24/h2-19,37H,20-22H2,1H3 |
InChI Key |
WHYMMQZOALNICC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=C4OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(1,1-Difluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13338498.png)
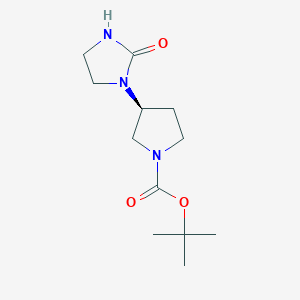
![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
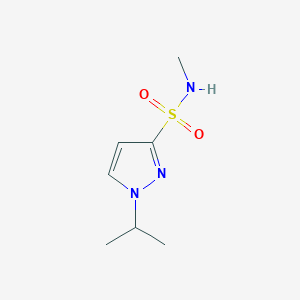

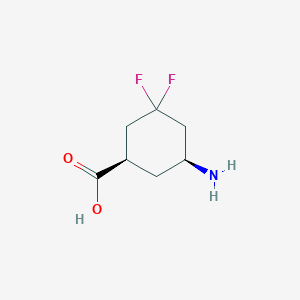


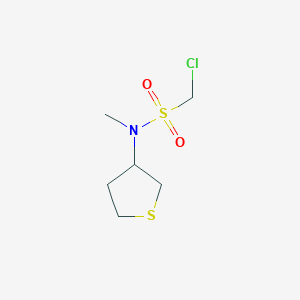
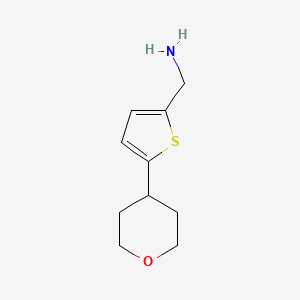
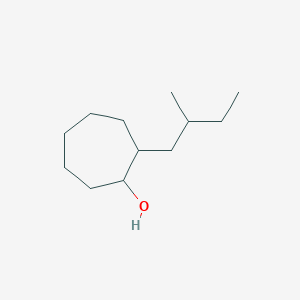
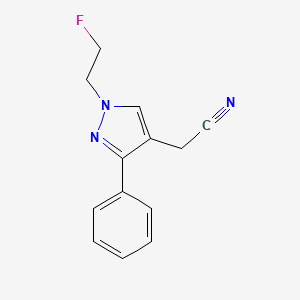
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13338576.png)
